molecular formula C6H9NO3 B1314815 3-(Nitromethyl)cyclopentanone CAS No. 81266-47-9

3-(Nitromethyl)cyclopentanone

Cat. No. B1314815
CAS RN: 81266-47-9
M. Wt: 143.14 g/mol
InChI Key: OXUCMXDWKATUHP-UHFFFAOYSA-N
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Patent
US04988820

Procedure details

100 g of 2-cyclopentenone are dissolved together with 666 ml of nitromethane and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 l of isopropanol, and the solution is left to stand at room temperature for 5 h. The isopropanol is then substantially distilled in vacuo, and the residue is dissolved in ethyl acetate and the solution is washed twice with 0.5 l of dilute sulphuric acid each time. The organic phase is dried with sodium sulphate and evaporated. In this way 154 g (88% of theory) of 3-(nitromethyl)cyclopentanone are obtained sufficiently pure for the next reaction.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
666 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[N+:7]([CH3:10])([O-:9])=[O:8].N12CCCC1=NCCC2>C(O)(C)C>[N+:7]([CH2:10][CH:3]1[CH2:4][CH2:5][C:1](=[O:6])[CH2:2]1)([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
666 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
5 g
Type
reactant
Smiles
N12CCCN=C2CCC1
Name
Quantity
1.1 L
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution is left
DISTILLATION
Type
DISTILLATION
Details
The isopropanol is then substantially distilled in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution is washed twice with 0.5 l of dilute sulphuric acid each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])CC1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 154 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.